molecular formula C24H21N7O3 B2736946 N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide CAS No. 892283-68-0

N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide

Cat. No. B2736946
CAS RN: 892283-68-0
M. Wt: 455.478
InChI Key: HOQJPXMTDYWMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C24H21N7O3 and its molecular weight is 455.478. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Preparation of Triazoloquinazolinium Betaines : Research highlights the preparation of triazoloquinazolinium derivatives through the treatment of thiosemicarbazides with dicyclohexylcarbodiimide (DCC), showcasing the chemical versatility of triazoloquinazoline compounds in organic synthesis (Crabb et al., 1999).

Biological Activities

  • Analgesic Activity : A study synthesized new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety and evaluated their analgesic activity. This indicates the potential pharmacological applications of triazoloquinazoline derivatives in pain management (Saad et al., 2011).
  • Antibacterial and Antifungal Activities : The synthesis of substituted triazoloquinazolinylamino nicotinic acid esters has been explored, with some compounds showing excellent growth inhibition activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Mood et al., 2022).

Chemical Modifications for Enhanced Properties

  • Anti-inflammatory Agents : The development of novel anti-inflammatory agents through the synthesis of hydrazides from quinazolin-4(3H)-ylidenehydrazine and dicarboxylic acids demonstrates the therapeutic potential of triazoloquinazoline derivatives in treating inflammation (Krasovska et al., 2021).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-33-19-13-12-16(14-20(19)34-2)25-24(32)29-28-22-17-10-6-7-11-18(17)31-23(26-22)21(27-30-31)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,26,28)(H2,25,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQJPXMTDYWMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide

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